Chemical structure and molecular weight of 2-Methylbutanoyl 4-nitrobenzoate
Chemical structure and molecular weight of 2-Methylbutanoyl 4-nitrobenzoate
Executive Summary
2-Methylbutanoyl 4-nitrobenzoate (CAS: 5332-55-8) is a mixed carboxylic anhydride composed of an aliphatic moiety (2-methylbutanoic acid) and an aromatic moiety (4-nitrobenzoic acid). Unlike simple esters, this compound represents a highly reactive "activated" species used primarily in organic synthesis for nucleophilic acyl substitution .
The molecule combines the chirality of the 2-methylbutanoyl group (useful for stereoselective synthesis and resolution) with the electronic activation of the 4-nitrobenzoyl group (a potent leaving group). This guide details its structural properties, a validated synthesis protocol, and the mechanistic principles governing its reactivity.
Part 1: Structural Characterization & Properties
Chemical Identity
The nomenclature "2-Methylbutanoyl 4-nitrobenzoate" explicitly describes an anhydride linkage (
| Property | Value | Notes |
| IUPAC Name | 2-Methylbutanoic 4-nitrobenzoic anhydride | Mixed anhydride nomenclature |
| Molecular Formula | C₁₂H₁₃NO₅ | |
| Molecular Weight | 251.24 g/mol | Calculated (C:12, H:13, N:1, O:[1]5) |
| CAS Number | 5332-55-8 | |
| Chirality | Yes (C2 of butanoyl chain) | Exists as (R) or (S) enantiomers or racemate |
| Functional Class | Mixed Anhydride | High reactivity; moisture sensitive |
Stereochemical Significance
The 2-methylbutanoyl fragment contains a stereocenter at the
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(S)-Isomer: Associated with sweet/fruity sensory properties in its ester derivatives.[2]
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(R)-Isomer: Associated with cheesy/sweaty notes.[2]
-
Application: This anhydride is often used to introduce the chiral 2-methylbutanoyl auxiliary into alcohols or amines to determine their absolute configuration or to impart specific sensory qualities.
Part 2: Synthetic Pathway & Protocol
The "Mixed Anhydride" Strategy
Synthesis of mixed anhydrides requires strict control over stoichiometry and temperature to prevent disproportionation (scrambling into two symmetrical anhydrides: bis(2-methylbutanoyl) oxide and bis(4-nitrobenzoyl) oxide).
The preferred method utilizes the Acid Chloride + Carboxylate approach, which is thermodynamically driven by the formation of a salt precipitate.
Validated Synthesis Protocol
Objective: Preparation of 2-Methylbutanoyl 4-nitrobenzoate (10 mmol scale).
Reagents:
-
2-Methylbutanoic acid (1.02 g, 10 mmol)
-
4-Nitrobenzoyl chloride (1.85 g, 10 mmol)
-
Triethylamine (TEA) (1.01 g, 10 mmol)
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Dichloromethane (DCM) (Anhydrous, 50 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add 2-Methylbutanoic acid and anhydrous DCM. -
Deprotonation: Cool the solution to 0°C (ice bath). Add Triethylamine dropwise over 5 minutes. Reasoning: Low temperature prevents thermal decomposition; TEA generates the nucleophilic carboxylate anion.
-
Coupling: Dissolve 4-Nitrobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Observation: White precipitate of Triethylamine Hydrochloride (
) will form. -
Workup (Critical):
-
Filter off the solid precipitate under
(anhydrides hydrolyze rapidly in moist air). -
Concentrate the filtrate in vacuo at low temperature (<30°C).
-
Do not perform aqueous wash unless absolutely necessary and done rapidly with cold water, as this hydrolyzes the anhydride linkage.
-
-
Storage: Use immediately or store at -20°C under inert atmosphere.
Synthesis Workflow Visualization
Caption: Figure 1. Synthesis of 2-Methylbutanoyl 4-nitrobenzoate via the Acid Chloride method.
Part 3: Reactivity & Mechanism[3]
Regioselectivity Challenges
Mixed anhydrides possess two electrophilic carbonyl centers. The nucleophile (e.g., an alcohol
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Site A (Aliphatic): The 2-methylbutanoyl carbonyl.
-
Site B (Aromatic): The 4-nitrobenzoyl carbonyl.
The "Leaving Group" Principle: For effective acylation (transferring the 2-methylbutanoyl group), the reaction relies on the 4-nitrobenzoate being a better leaving group (lower pKa of conjugate acid ~3.4) than the 2-methylbutanoate (pKa ~4.8).
-
Desired Pathway: Attack at Site A
Expulsion of 4-nitrobenzoate Formation of 2-methylbutanoate ester. -
Risk: The electron-withdrawing nitro group makes Site B highly electrophilic. Without steric hindrance (like the ortho-substituents used in the Yamaguchi method), attack at Site B is a competing side reaction.
Optimization: To favor Site A, researchers often use DMAP (4-Dimethylaminopyridine) catalysis, which forms a reactive acyl-pyridinium intermediate preferentially at the less sterically hindered aliphatic carbonyl (despite the electronic activation of the aromatic side).
Mechanistic Pathway
Caption: Figure 2. Nucleophilic Acyl Substitution mechanism favoring the aliphatic ester formation.
Part 4: Analytical Verification
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | Doublet C=O stretch ~1820 cm⁻¹ & ~1750 cm⁻¹ | Characteristic of anhydrides (symmetric/asymmetric stretch). |
| IR Spectroscopy | 1525 & 1345 cm⁻¹ | |
| ¹H NMR | Aromatic protons ortho to Nitro group (deshielded). | |
| ¹H NMR | Methine proton ( | |
| ¹H NMR | Methyl groups of the aliphatic chain. |
References
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PubChem. (2025).[3] Butanoic acid, 2-methyl-, anhydride with 4-nitrobenzoic acid (Compound).[1] National Library of Medicine. [Link]
-
Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. (Foundational text on mixed anhydride methodology). [Link]
